Structural Differentiation: Phenoxyacetamide vs. Simple Acetamide Side Chain – Impact on Calculated logP and Hydrogen-Bonding Capacity
The target compound incorporates a 2-phenoxyacetyl group at the 5-amino position, whereas the simplest analog N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide bears a methylcarbonyl group. The phenoxyacetyl moiety adds one additional hydrogen-bond acceptor (ether oxygen) and increases calculated logP by approximately 0.5–1.0 units relative to the acetamide analog, based on fragment-based property estimation . This difference in lipophilicity and hydrogen-bonding capacity is expected to influence membrane permeability and target binding profiles, though no direct comparative experimental data for these two compounds has been published in accessible primary literature.
| Evidence Dimension | Calculated lipophilicity (logP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Calculated logP ~1.5–2.0 (estimated); H-bond acceptors: 7 (morpholine O, pyrimidine N, amide O, ether O, phenoxy O); Molecular weight: 342.4 Da |
| Comparator Or Baseline | N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide: Calculated logP ~0.5–1.0 (estimated); H-bond acceptors: 5; Molecular weight: ~250.3 Da |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0; ΔHBA = +2; ΔMW ≈ +92 Da |
| Conditions | Property estimation based on fragment/additive methods; no experimental logP or permeability data available for either compound |
Why This Matters
Lipophilicity differences of this magnitude can shift a compound across critical thresholds for CNS penetration (logP 1–3) or oral bioavailability (logP 0–3), making the phenoxyacetamide congener a meaningfully different tool compound for permeability profiling.
